molecular formula C8H11ClO3 B13900771 Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate

Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate

Cat. No.: B13900771
M. Wt: 190.62 g/mol
InChI Key: MCWLBTQHLRPUPJ-UHFFFAOYSA-N
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Description

Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate is a methyl ester featuring an acetic acid backbone substituted with a 5-(chloromethyl)oxolan-2-ylidene group. The oxolane (tetrahydrofuran) ring contains a conjugated double bond (ylidene), rendering it a dihydrofuran derivative. The chloromethyl (-CH2Cl) substituent at the 5-position enhances electrophilicity, making the compound reactive in alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate

InChI

InChI=1S/C8H11ClO3/c1-11-8(10)4-6-2-3-7(5-9)12-6/h4,7H,2-3,5H2,1H3

InChI Key

MCWLBTQHLRPUPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC(O1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate typically involves the reaction of oxolane derivatives with chloromethylating agents. One common method is the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state .

Comparison with Similar Compounds

Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate

Molecular Formula : C13H18O6
Key Functional Groups : Ester, methoxymethoxy-protected phenyl ring.
Structural Differences :

  • The phenyl ring substituted with methoxymethoxy groups contrasts with the target compound’s chloromethyl-oxolane-ylidene system.
  • The methoxymethoxy groups are electron-donating, while the chloromethyl group is electron-withdrawing.

Research Findings :

  • Synthesized via protection of a dihydroxyphenyl acetate precursor, highlighting its role in multi-step organic synthesis .

Methyl 2-hydroxy-2-(oxolan-2-yl)acetate

Molecular Formula : C7H12O4
Key Functional Groups : Ester, hydroxyl, saturated oxolane ring.
Structural Differences :

  • Features a saturated oxolane (tetrahydrofuran) ring and a hydroxyl group instead of the target’s chloromethyl-ylidene system.
  • The hydroxyl group increases polarity and hydrogen-bonding capacity, influencing solubility.

Research Findings :

  • Structural studies predict collision cross-sections and solubility parameters, emphasizing its use in physicochemical profiling .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity Applications
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate C8H9ClO3 Ester, Chloromethyl, Oxolane-ylidene Electrophilic substitution, Alkylation Pharmaceutical intermediate
Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate C13H18O6 Ester, Methoxymethoxy Protection reactions, Ether formation Organic synthesis
Methyl 2-hydroxy-2-(oxolan-2-yl)acetate C7H12O4 Ester, Hydroxy, Oxolane Esterification, Hydrogen bonding Solubility studies

Research Findings and Key Insights

  • Electrophilic Reactivity : The chloromethyl group in the target compound enables facile alkylation, contrasting with the protective role of methoxymethoxy groups in the phenyl analog .
  • Conjugation Effects : The oxolane-ylidene system’s double bond may enhance stability through conjugation, unlike the saturated oxolane in the hydroxy derivative .
  • Synthetic Utility : The target compound’s structure bridges reactive chloromethyl groups and heterocyclic systems, offering versatility in drug discovery compared to less reactive analogs.

Notes on Contradictions and Limitations

  • Stability : The ylidene group’s conjugation may reduce degradation rates compared to saturated systems, though direct comparative data are lacking.
  • Toxicity : Chloromethyl groups could pose higher toxicity than methoxy or hydroxy substituents, necessitating careful handling.

Biological Activity

Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃ClO₃
  • Molecular Weight : 232.68 g/mol

The presence of the chloromethyl group and oxolane ring in its structure suggests potential reactivity and biological interactions that could be exploited in therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. For instance, certain derivatives have shown selective inhibition against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. These compounds were reported to induce apoptosis, which is a programmed cell death mechanism crucial for eliminating cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Selectivity
Compound 4eMDA-MB-2311.52High
Compound 4gMCF-76.31Moderate
Control (Cisplatin)MDA-MB-23113.7-

The selectivity index indicates that these compounds are significantly more effective against cancer cells compared to normal breast cells, suggesting their potential as targeted therapies .

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. Various derivatives have demonstrated activity against a range of bacteria and fungi. For example, certain compounds showed substantial inhibition of bacterial growth at concentrations as low as 50 μg/mL.

Table 2: Antimicrobial Activity of Derivatives

CompoundTarget OrganismInhibition (%) at 50 µg/mL
Compound 4eStaphylococcus aureus80.69%
Compound 4gKlebsiella pneumoniae79.46%
Control (CIP)S. aureus99.2%

These findings highlight the compound's potential as an antimicrobial agent, with specific efficacy against clinically relevant pathogens .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit carbonic anhydrase isozymes, which are crucial for tumor growth and microbial survival.
  • Induction of Apoptosis : The compounds have been observed to increase markers associated with apoptosis in cancer cells, such as annexin V-FITC positivity.
  • DNA Interaction : Certain studies suggest that these compounds can bind to DNA and induce cleavage, which may contribute to their cytotoxic effects .

Case Studies

Several case studies have documented the efficacy of this compound derivatives in preclinical models:

  • Study on Breast Cancer Cells : A study reported that compound 4e significantly increased apoptosis rates in MDA-MB-231 cells compared to controls, indicating its potential as a therapeutic agent for breast cancer .
  • Antibacterial Evaluation : Another investigation demonstrated that derivative compounds effectively inhibited biofilm formation in bacterial cultures, suggesting their utility in treating infections associated with biofilms .

Future Directions

Given the promising biological activities exhibited by this compound and its derivatives, further research is warranted. Future studies should focus on:

  • In Vivo Studies : Evaluating the safety and efficacy of these compounds in animal models.
  • Mechanistic Studies : Understanding the detailed molecular mechanisms through which these compounds exert their effects.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for minimizing byproduct formation during the preparation of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate?

  • Methodological Answer : Optimize reaction conditions using a two-step approach: (1) Condensation of 5-(chloromethyl)oxolane precursors with methyl glyoxylate under controlled pH (e.g., using inorganic bases like K₂CO₃) to stabilize intermediates, and (2) employ low-temperature quenching to prevent overoxidation. Monitor reaction progress via HPLC to identify byproducts like sulfones or sulfoxides, which may form due to labile intermediates . Use stoichiometric control of oxidizing agents (e.g., H₂O₂) to avoid side reactions .

Q. What safety protocols are critical when handling chloromethyl intermediates during synthesis?

  • Methodological Answer : Chloromethyl groups are highly reactive and carcinogenic. Use explosion-proof equipment, inert gas purging (N₂/Ar), and corrosion-resistant reactors (glass-lined or Hastelloy). Store intermediates in airtight containers at ≤4°C to prevent polymerization. Implement fume hoods, personal protective equipment (PPE), and emergency neutralization protocols (e.g., sodium thiosulfate baths) for spills .

Q. How can spectroscopic techniques (NMR, IR) differentiate structural isomers of this compound?

  • Methodological Answer : Use 1H^1H-NMR to identify coupling patterns between the oxolane ring protons and chloromethyl group (δ 4.2–4.5 ppm). IR spectroscopy can confirm ester carbonyl stretching (∼1740 cm⁻¹) and C-Cl vibrations (∼650 cm⁻¹). Compare experimental data with DFT-calculated spectra to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How does X-ray crystallography resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C-Cl: 1.76–1.79 Å) and torsion angles critical for verifying the oxolane ring’s chair or envelope conformation. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=7.47A˚,β=100.7a = 7.47 \, \text{Å}, \, \beta = 100.7^\circ confirm intermolecular C–H···π interactions stabilizing the structure . Refinement protocols (e.g., SHELXL) must account for disorder in chloromethyl groups .

Q. What computational models predict the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer : Perform Gaussian-based DFT calculations (B3LYP/6-311++G**) to compute formation enthalpy (ΔfH\Delta_fH) and Gibbs free energy. Compare with experimental thermochemical data (e.g., ΔfH(0K)\Delta_fH(0 \, \text{K})) from gas-phase studies to assess stability. Solvent effects (PCM model) and transition-state analysis (IRC) can predict degradation pathways, such as hydrolysis of the chloromethyl group .

Q. How do steric and electronic factors influence the reactivity of the oxolane ring in cross-coupling reactions?

  • Methodological Answer : Use Hammett constants (σ\sigma) to quantify electron-withdrawing effects of the chloromethyl group on the oxolane ring. Steric maps (e.g., A-values) derived from SCXRD data reveal hindered access to the α-carbon. Test reactivity in Suzuki-Miyaura couplings with Pd(PPh₃)₄ catalysts, optimizing ligand ratios (1:2 Pd:ligand) to enhance yields of biaryl products .

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